

# (5-methyl-2-pyridinyl)hydrazine IUPAC name and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

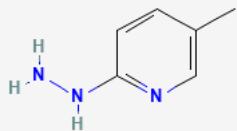
Compound Name: **2-Hydrazinyl-5-Methylpyridine**

Cat. No.: **B014905**

[Get Quote](#)

An In-depth Technical Guide on (5-methyl-2-pyridinyl)hydrazine

This technical guide provides a comprehensive overview of (5-methyl-2-pyridinyl)hydrazine, a heterocyclic organic compound of interest to researchers, scientists, and drug development professionals. This document details its chemical identity, physicochemical properties, synthesis, and potential biological significance.


## Chemical Identity and Structure

IUPAC Name: (5-methyl-2-pyridinyl)hydrazine[1]

Synonyms: **2-Hydrazinyl-5-methylpyridine**, 2-Hydrazino-5-methylpyridine, 5-Methyl-2-pyridylhydrazine, 6-Hydrazino-3-picoline[1][2]

Chemical Structure:

The structure of (5-methyl-2-pyridinyl)hydrazine consists of a pyridine ring substituted with a methyl group at the 5-position and a hydrazine group at the 2-position.



Molecular Formula: C<sub>6</sub>H<sub>9</sub>N<sub>3</sub>[\[1\]](#)

CAS Number: 4931-01-5[\[1\]](#)

## Physicochemical Properties

The following table summarizes the key physicochemical properties of (5-methyl-2-pyridyl)hydrazine.

| Property            | Value                                                               | Source                                  |
|---------------------|---------------------------------------------------------------------|-----------------------------------------|
| Molecular Weight    | 123.16 g/mol                                                        | <a href="#">[1]</a> <a href="#">[2]</a> |
| Appearance          | Orange solid                                                        | <a href="#">[2]</a>                     |
| Melting Point       | 67-68 °C                                                            | <a href="#">[2]</a>                     |
| Boiling Point       | 241 °C                                                              | <a href="#">[2]</a>                     |
| Density             | 1.16 g/cm <sup>3</sup>                                              | <a href="#">[2]</a>                     |
| Flash Point         | 99 °C                                                               | <a href="#">[2]</a>                     |
| Solubility          | Soluble in dichloromethane                                          | <a href="#">[2]</a>                     |
| Storage Temperature | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | <a href="#">[2]</a>                     |

## Experimental Protocols

## Synthesis of (5-methyl-2-pyridinyl)hydrazine

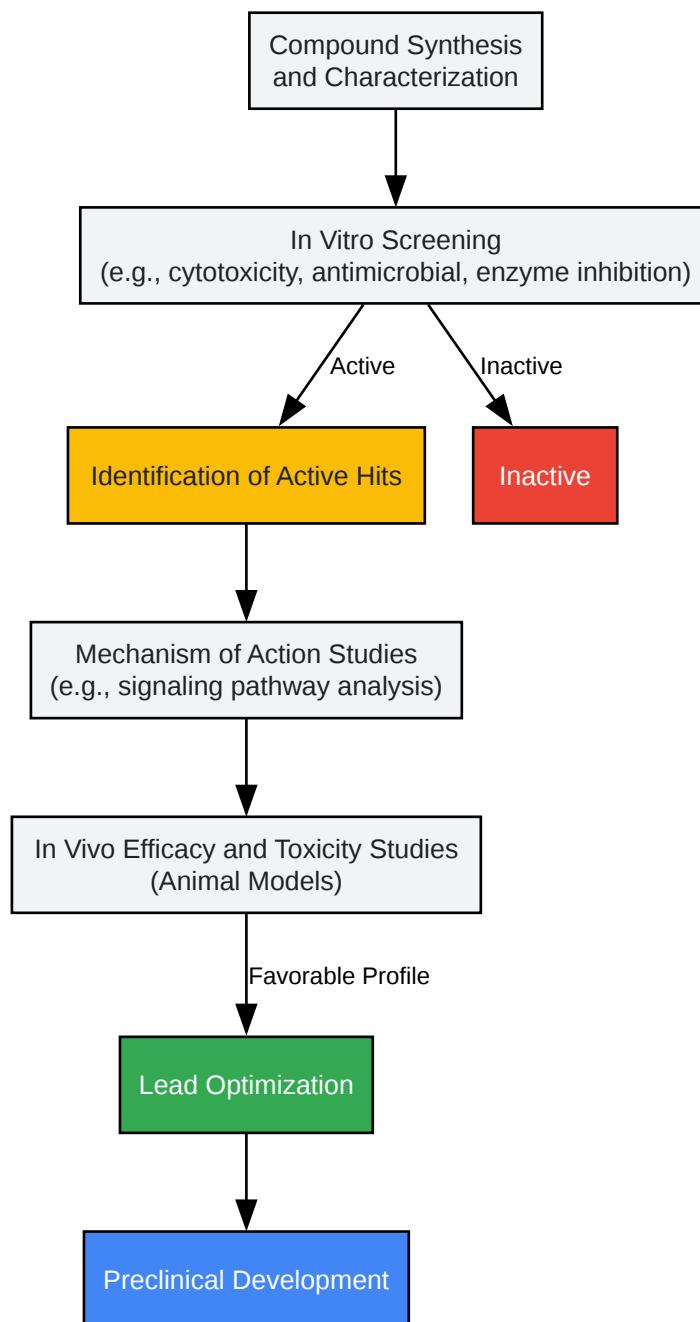
A common method for the synthesis of (5-methyl-2-pyridinyl)hydrazine involves the reaction of 2-chloro-5-methylpyridine with hydrazine hydrate.[\[2\]](#) A general procedure is outlined below.

### Materials:

- 2-chloro-5-methylpyridine
- Hydrazine hydrate
- Dichloromethane
- Ethylene glycol monoethyl ether

### Procedure:[\[2\]](#)

- To 1.0 g (7.8 mmol) of 2-chloro-5-methylpyridine, add 5.7 mL (5.9 g, 117.6 mmol) of hydrazine hydrate.
- Heat the reaction mixture to reflux at 150 °C in an oil bath and stir for 16 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Concentrate the reaction mixture using a rotary evaporator.
- Co-evaporate the residue with 10 mL of ethylene glycol monoethyl ether. Repeat this step three times to remove residual hydrazine hydrate.
- Dissolve the final residue in dichloromethane.
- Separate any precipitate by filtration.
- Concentrate the filtrate under reduced pressure to yield the target product, (5-methyl-2-pyridinyl)hydrazine.


Expected Yield: Approximately 67%[\[2\]](#)

Analysis: The product can be analyzed by LC-MS (Liquid Chromatography-Mass Spectrometry). The expected mass spectrum in ESI positive ion mode would show a peak at  $m/z = 124$   $[M + H]^+.$ [\[2\]](#)

## Potential Biological Activities and Research Workflow

Hydrazine derivatives are a class of compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) While specific signaling pathways for (5-methyl-2-pyridinyl)hydrazine are not extensively documented in the public domain, its structural motifs suggest potential for biological activity. For instance, it is reported to be used as a herbicide.[\[2\]](#)

For researchers investigating the biological potential of (5-methyl-2-pyridinyl)hydrazine or similar novel compounds, a structured workflow is essential. The following diagram illustrates a logical approach to the biological evaluation of a novel hydrazine derivative.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Hydrazinyl-5-Methylpyridine | C6H9N3 | CID 4153396 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. 2-HYDRAZINO-5-METHYLPYRIDINE | 4931-01-5 [amp.chemicalbook.com]
- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [(5-methyl-2-pyridinyl)hydrazine IUPAC name and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014905#5-methyl-2-pyridinyl-hydrazine-iupac-name-and-structure]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)